
3,4-Dihydroxyphenylacetic acid
Übersicht
Beschreibung
3,4-Dihydroxyphenylacetic acid (3,4-DHPA) is a phenolic acid and a major metabolite of dopamine, formed via monoamine oxidase (MAO)-mediated oxidation. It is structurally characterized by a catechol moiety (3,4-dihydroxybenzene) and an acetic acid side chain. While primarily studied in neurochemistry as a biomarker for dopamine metabolism, 3,4-DHPA also exhibits antioxidant, anti-inflammatory, and antiproliferative properties. Its natural occurrence in plants, such as Ferocactus species, and insects highlights its broader biological relevance. This article compares 3,4-DHPA with structurally and functionally related compounds, emphasizing physicochemical properties, metabolic roles, bioactivities, and applications.
Vorbereitungsmethoden
Enzymatic Synthesis Using Tyrosinase Cross-Linked Enzyme Aggregates
Enzymatic methods offer mild reaction conditions and high specificity. A prominent approach involves tyrosine hydroxylation using tyrosinase cross-linked enzyme aggregates (CLEAs) . Cheng et al. (2018) demonstrated the conversion of 4-hydroxyphenylacetic acid (HPAA) to 3,4-DHPA with a yield of 99.7% . The reaction employs 15.0 mg of tyrosinase CLEAs in a 50 mM phosphate buffer (pH 6.0) containing 10.0 mM HPAA and 15.0 mM L-ascorbic acid at 25°C under agitation (200 rpm) . Ascorbic acid acts as a reductant to prevent catechol oxidation, ensuring high product stability.
Optimization and Scalability
-
Substrate Concentration : Increasing HPAA concentration beyond 10.0 mM reduced conversion efficiency due to enzyme inhibition.
-
Temperature : Reactions above 30°C led to enzyme denaturation, while lower temperatures slowed kinetics.
-
Catalyst Reusability : Tyrosinase CLEAs retained 85% activity after five cycles, highlighting their industrial potential .
Microbial Biosynthesis via Metabolic Engineering
Recent advances in synthetic biology enable de novo 3,4-DHPA production in engineered Escherichia coli. Zhang et al. (2019) optimized the shikimate pathway to enhance 4-HPAA precursor availability, achieving a titer of 1,817 mg/L . Introducing hpaBC genes (encoding 4-hydroxyphenylacetate 3-hydroxylase) enabled 3,4-DHPA synthesis, yielding 1,856 mg/L in shake-flask cultures .
Key Genetic Modifications
Gene Target | Modification | Effect on 4-HPAA Titer |
---|---|---|
aroG (DAHP synthase) | Overexpression | +300% increase |
pykA/F (pyruvate kinase) | Knockout | Conserved phosphoenolpyruvate for shikimate flux |
hpaBC | Heterologous expression | Enabled hydroxylation |
This approach eliminates reliance on petrochemical precursors, offering a sustainable alternative .
Whole-Cell Biotransformation Using Arthrobacter protophormiae
Biotransformation leverages microbial enzymes for regioselective hydroxylation. Arthrobacter protophormiae whole cells catalyze the conversion of HPAA to 3,4-DHPA under aerobic conditions, achieving a 52% yield . The process operates at 30°C in a nutrient-rich medium, with HPAA added during the exponential growth phase.
Process Parameters
Parameter | Optimal Value | Deviation Impact |
---|---|---|
pH | 7.0 | <6.5 or >7.5 reduced activity |
Aeration Rate | 1.5 vvm | Lower rates limited oxygen supply |
Substrate Feeding | Fed-batch | Prevented substrate inhibition |
Despite moderate yields, this method is cost-effective for large-scale production .
Chemical Synthesis and Challenges
Chemical routes, though less explored, involve direct hydroxylation of HPAA. Early attempts used Fenton’s reagent (Fe²⁺/H₂O₂), but poor regioselectivity and side reactions (e.g., overoxidation to quinones) limited yields . Recent patents describe palladium-catalyzed C–H activation, but scalability remains unproven .
Comparative Analysis of Methods
Analyse Chemischer Reaktionen
Oxidation Reactions
DOPAC is susceptible to oxidation under physiological conditions .
-
Spontaneous Oxidation: DOPAC can be spontaneously oxidized by dissolved oxygen at physiological pH and 37°C, leading to the formation of DOPAC-quinone and other oxidized products .
-
Oxidation Products: The oxidation of 3,4-dihydroxyphenylacetaldehyde (DOPAL), an aldehyde, can produce this compound (DOPAC)-quinone .
-
Influence of Azide: Sodium azide (NaN3), often used to prevent microbial contamination in solutions, can increase the intensity of fluorescence from DOPAC-quinone, suggesting that it accelerates DOPAC oxidation. This is possibly because azide, a free radical scavenger, reacts with free radical products of DOPAC oxidation, enhancing oxidation via mass action effects .
Oxidative Decarboxylation
DOPAC can undergo oxidative decarboxylation under physiological conditions .
-
Reaction Conditions: This reaction is rapid and dependent on pH and temperature .
-
Products: Oxidative decarboxylation of DOPAC leads to the formation of 3,4-dihydroxybenzyl alcohol (DBAlc). DBAlc is further oxidized and undergoes tautomerization to form 3,4-dihydroxybenzaldehyde (DBAld) .
-
Catalysis: The reaction is catalyzed by copper (CuI, CuII) and manganese (MnII) and is oxygen-dependent. EDTA inhibits this reaction .
-
Specificity: This reaction, which produces DBAlc as an intermediate, is unique to DOPAC among various mono- and dihydroxyphenyl carboxylic acids tested. 3,4-Dihydroxymandelic acid (DOMA) is rapidly oxidatively decarboxylated to form DBAld directly .
Enzymatic Reactions
DOPAC is involved in several enzymatic reactions, primarily related to dopamine metabolism and detoxification .
-
Formation: DOPAC is formed from dopamine through the action of monoamine oxidase (MAO) . Dopamine undergoes monoamine oxidase-catalyzed oxidative deamination to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is metabolized primarily into DOPAC via aldehyde dehydrogenase (ALDH2) .
-
Further Metabolism: DOPAC can be further metabolized to homovanillic acid (HVA) through the action of catechol-O-methyl transferase (COMT) .
-
Reactions with Aldehyde Dehydrogenases: Several aldehyde dehydrogenases (ALDHs) can catalyze the conversion of 3,4-dihydroxyphenylacetaldehyde to 3,4-Dihydroxybenzeneacetic acid .
-
ALDH1A3: Recognizes free retinal and cellular retinol-binding protein-bound retinal as substrates and seems to be the key enzyme in the formation of a retinoic acid (RA) gradient along the dorso-ventral axis during early eye development and in the development of the olfactory system .
-
ALDH3B1: Oxidizes medium and long-chain saturated and unsaturated aldehydes and metabolizes benzaldehyde, but has low activity towards acetaldehyde and 3,4-dihydroxyphenylacetaldehyde .
-
-
Glucuronidation: UDP-glucuronosyltransferase 1-1 (UGT1A1) can catalyze the glucuronidation of 3,4-Dihydroxybenzeneacetic acid. UGTs are important in the conjugation and elimination of potentially toxic xenobiotics and endogenous compounds .
-
Sulfation: Sulfotransferase 1A3 (SULT1A3) catalyzes the sulfate conjugation of DOPAC using 3'-phospho-5'-adenylyl sulfate (PAPS) as a sulfonate donor .
Reaction data
Reaction | Reactants | Products | Enzymes/Catalysts | Conditions |
---|---|---|---|---|
Oxidation | This compound (DOPAC) | DOPAC-quinone, other oxidized compounds | Dissolved oxygen | Physiological pH, 37°C |
Oxidative Decarboxylation | This compound (DOPAC) | 3,4-Dihydroxybenzyl alcohol (DBAlc) | Copper (CuI, CuII), Manganese (MnII) | pH- and temperature-dependent, Oxygen-dependent |
Enzymatic Oxidation | Dopamine | This compound (DOPAC) | Monoamine oxidase (MAO) | |
Glucuronidation | 3,4-Dihydroxybenzeneacetic acid | Glucuronide conjugates | UDP-glucuronosyltransferase 1-1 (UGT1A1) | |
Sulfation | 3,4-Dihydroxybenzeneacetic acid | 2-[4-hydroxy-3-(sulfooxy)phenyl]acetic acid | Sulfotransferase 1A3 (SULT1A3) | 3'-phospho-5'-adenylyl sulfate (PAPS) |
Wissenschaftliche Forschungsanwendungen
Role in Dopamine Metabolism
3,4-DHPA is primarily recognized as a metabolite of dopamine (DA), formed through the action of monoamine oxidase (MAO). This compound plays a crucial role in the regulation of dopamine levels in the brain and is often measured to assess dopaminergic activity in various neurological conditions.
- Parkinson's Disease : Studies have shown that 3,4-DHPA levels are significantly altered in Parkinson's disease models. For instance, administration of neurotoxic agents like MPTP results in decreased DA and increased 3,4-DHPA levels, indicating its potential as a biomarker for dopaminergic dysfunction .
- Neuroprotection : Research indicates that compounds like carnosine combined with α-lipoic acid can enhance the metabolism of DA and its metabolites including 3,4-DHPA, thereby exerting neuroprotective effects in models of Parkinson's disease .
Antioxidant Properties
3,4-DHPA exhibits strong antioxidant activity, which is beneficial in mitigating oxidative stress-related neuronal damage. Its antioxidant properties have been investigated for potential therapeutic applications in neurodegenerative diseases .
Anti-Proliferative Effects
Recent studies have highlighted the anti-cancer properties of 3,4-DHPA. For example, it has been shown to inhibit the proliferation of colon cancer cells more effectively than normal epithelial cells. This selective cytotoxicity suggests its potential use as an adjunct therapy in cancer treatment .
- Mechanism of Action : The anti-proliferative effects are believed to involve DNA-targeted mechanisms that disrupt cell division processes in tumor cells .
Natural Preservative
Due to its antioxidant properties, 3,4-DHPA is explored as a natural preservative in food products. Its ability to scavenge free radicals helps in extending the shelf life of food items while maintaining nutritional quality .
Biosynthesis
The biosynthesis of 3,4-DHPA has been achieved through metabolic engineering approaches. For instance, researchers have developed microbial strains capable of producing high yields of 3,4-DHPA from simple substrates via engineered shikimate pathways . This sustainable production method holds promise for industrial applications.
Case Studies and Research Findings
Wirkmechanismus
3,4-Dihydroxyphenylacetic acid exerts its effects primarily through its role in dopamine metabolism. It is produced by the oxidative deamination of dopamine by monoamine oxidase. The compound can then be further metabolized to homovanillic acid by catechol-O-methyl transferase . This metabolic pathway is crucial for maintaining dopamine homeostasis in the brain and other tissues .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Physicochemical Properties
3,4-DHPA belongs to a family of catechol-containing compounds with varying substituents (Table 1):
Compound | Structure | Key Differences |
---|---|---|
3,4-DHPA | Catechol + acetic acid | Acetic acid side chain |
Homovanillic acid (HVA) | 3-Methoxy-4-hydroxy + acetic acid | O-methylation at C3 |
Protocatechuic acid | Catechol + carboxylic acid | Benzoic acid backbone |
3,4-Dihydroxymandelic acid | Catechol + hydroxymandelic acid | Hydroxyl group on α-carbon |
Caffeic acid | Catechol + propenoic acid | Unsaturated side chain |
3,4-DHPA’s acetic acid side chain enhances water solubility compared to benzoic acid derivatives like protocatechuic acid . Its lack of methylation (vs. HVA) preserves redox activity but reduces metabolic stability .
Metabolic Pathways and Biomarker Roles
- 3,4-DHPA : Dopamine metabolite via MAO and aldehyde dehydrogenase; elevated in Parkinson’s disease and neurotoxicity models .
- HVA : O-methylated derivative of 3,4-DHPA via catechol-O-methyltransferase (COMT); a primary dopamine metabolite in urine .
- Protocatechuic acid: Plant-derived polyphenol metabolized to 3,4-DHPA in humans, linked to apoptosis in cancer cells .
Inhibition of COMT by tropolone increases brain 3,4-DHPA levels while reducing HVA, demonstrating competitive metabolic interplay .
Antioxidant Activities
3,4-DHPA and its derivatives exhibit potent radical scavenging:
- DPPH Assay : 3,4-DHPA derivatives (e.g., amidoester 36) show EC50 = 17 μM, outperforming ascorbic acid (EC50 = 20 μM) and BHT .
- Structure-Activity : The catechol group enables hydrogen donation, while ester/amide derivatives enhance lipid solubility and membrane penetration .
In contrast, protocatechuic acid (EC50 ~25 μM) and caffeic acid (EC50 ~15 μM) show comparable activity, but 3,4-DHPA’s acetic acid chain may improve bioavailability .
Natural Occurrence and Sources
- Plants : High concentrations in Ferocactus spp. (e.g., 132.09 mg/100g in F. glaucescens), rare in other species like Eucalyptus globulus .
- Insects: Detected in Bombyx mori ethanolic extracts, contributing to antioxidant and immunomodulatory effects .
- Human Metabolism : Urinary 3,4-DHPA (0.7 μg/mL) serves as a quercetin intake biomarker .
Data Tables
Table 2. Comparative Bioactivities of 3,4-DHPA and Analogues
Compound | Antioxidant EC50 (μM) | Antiproliferative IC50 (μM) | Key Applications |
---|---|---|---|
3,4-DHPA | 17 (derivatives) | 50–100 (colon cancer) | Neuroprotection, diabetes |
Protocatechuic acid | 25 | 80–120 (gastric cancer) | Antioxidant, anti-inflammatory |
HVA | N/A | N/A | Dopamine biomarker |
Caffeic acid | 15 | 30–60 (breast cancer) | Food preservative |
Table 3. Natural Sources and Concentrations
Source | 3,4-DHPA (mg/100g) | Protocatechuic Acid (mg/100g) |
---|---|---|
Ferocactus glaucescens | 132.09 | 8.59 |
Eucalyptus globulus | <10 | 15–20 |
Research Findings and Implications
- Neurochemistry: 3,4-DHPA and HVA ratios reflect dopamine turnover, aiding Parkinson’s diagnosis .
- Drug Design : 3,4-DHPA derivatives with improved lipophilicity (e.g., amidoesters) show promise in crossing the blood-brain barrier .
Biologische Aktivität
3,4-Dihydroxyphenylacetic acid (DOPAC) is a significant phenolic acid that serves as a major metabolite of dopamine. Its biological activity has garnered attention due to its potential implications in neurobiology, antioxidative processes, and cancer research. This article reviews the biological activities of DOPAC, supported by various studies and data.
DOPAC is produced through the oxidative deamination of dopamine via monoamine oxidase, followed by the action of aldehyde dehydrogenase. This metabolic pathway is crucial in regulating dopamine levels in the brain and has implications for neurodegenerative diseases such as Parkinson's disease. The conversion of dopamine to DOPAC helps mitigate the neurotoxic effects of dopamine-derived aldehydes, particularly 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is known to be cytotoxic .
Antioxidant Activity
DOPAC exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals and enhance the activity of phase II detoxifying enzymes. In vitro studies have shown that DOPAC significantly inhibits hydrogen peroxide-induced cytotoxicity in hepatocytes, enhancing glutathione S-transferase activity .
Table 1: Antioxidant Properties of DOPAC
Neuroprotective Effects
DOPAC's role as a neuroprotective agent has been highlighted in various studies. It has been shown to prevent mitochondrial dysfunction and reduce oxidative stress in neuronal cells. For instance, exposure to manganese and vanadium resulted in decreased levels of DOPAC alongside other neurochemical changes, indicating its protective role against neurotoxic substances .
Case Study: Manganese and Vanadium Co-Exposure
In a study assessing the effects of manganese and vanadium on rats, co-exposure led to significant decreases in DOPAC levels in the olfactory bulb, correlating with locomotor deficits and increased oxidative stress markers . This suggests that maintaining adequate DOPAC levels may be crucial for neuronal health.
Anti-Cancer Activity
Emerging evidence suggests that DOPAC may have anti-cancer properties. It has been found to inhibit the proliferation of colon cancer cells more effectively than normal epithelial cells. In one study, treatment with DOPAC resulted in a 60% reduction in cell growth of HT29 colon cancer cells after 72 hours .
Table 2: Effects of DOPAC on Cancer Cell Lines
Cell Line | Concentration (µM) | Effect Observed |
---|---|---|
RKO (colon cancer) | 100 | 60% growth inhibition |
CCD841 (normal) | 100 | Minimal effect on viability |
Hepa1c1c7 (liver) | 200 | No significant effect |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying DOPAC in biological samples?
DOPAC quantification requires sensitive techniques due to its low endogenous concentrations. Common methodologies include:
- Gas Chromatography with Electron Capture Detection (GC-ECD) : Derivatization using trifluoroacetyl-hexafluoroisopropyl esters enhances volatility and detection sensitivity, enabling simultaneous measurement of DOPAC, homovanillic acid (HVA), and iso-HVA in nervous tissue .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Targeted metabolomics workflows using Multiple Reaction Monitoring (MRM) improve specificity. For example, transitions such as m/z 168 → 123 (DOPAC) are validated for cerebrospinal fluid (CSF) and plasma .
- Calibration Standards : Use deuterated isotopes (e.g., [²H₃]-DOPAC) to correct for matrix effects and ionization efficiency .
Q. How does DOPAC function as a biomarker in dopamine metabolism studies?
DOPAC is a primary metabolite of dopamine, produced via monoamine oxidase (MAO)-mediated oxidative deamination. Key insights:
- Neurotransmitter Turnover : CSF DOPAC levels correlate with central dopamine activity, serving as a surrogate marker for neuronal health and neurodegenerative conditions (e.g., Parkinson’s disease) .
- Measurement Variability : Baseline concentrations in human CSF range from 0.5–8.3 nM, influenced by circadian rhythms and sample handling protocols .
- Validation : Cross-laboratory reproducibility requires standardized protocols for sample collection (e.g., rapid freezing to prevent enzymatic degradation) .
Advanced Research Questions
Q. How should researchers address stability issues and temporal degradation of DOPAC in long-term studies?
DOPAC’s stability is context-dependent:
- In Vitro Conditions : While stable for short-term storage at 4°C, prolonged exposure (>24 hours) leads to 15–20% degradation, altering cellular responses in neurochemical assays .
- Mitigation Strategies :
- Add antioxidants (e.g., 0.1% ascorbic acid) to buffer solutions to inhibit oxidation.
- Use aliquots stored at -80°C, with freeze-thaw cycles limited to ≤3 .
- Temporal Effects in Cell Culture : Long-term exposure (≥48 hours) at 10 µM reduces mitochondrial respiration rates in neuronal models, necessitating time-course experimental designs .
Q. How can contradictions in reported antioxidant activity of DOPAC be resolved?
Discrepancies arise from assay-specific mechanisms and synergistic interactions:
- Assay Selection :
- DPPH Radical Scavenging : DOPAC derivatives (e.g., amidoester conjugates) show EC₅₀ values of 17 µM, outperforming ascorbic acid in some configurations .
- ORAC/FRAP Assays : Synergism with endogenous antioxidants (e.g., ascorbic acid) enhances activity 1.2–3.2-fold, dependent on molar ratios and redox cycling .
- Interpretation : Report both isolated and combinatorial effects, specifying assay conditions (pH, temperature) and co-factor interactions .
Q. What are the best practices for isotopic labeling in metabolic flux analysis of DOPAC?
Stable isotopes enable precise tracking of DOPAC’s metabolic fate:
- Labeling Strategies :
- Analytical Integration : Pair isotope dilution with high-resolution MS (HRMS) for pathway elucidation, ensuring resolution of isotopic peaks from background noise .
Q. How can structural modifications enhance DOPAC’s biochemical utility?
Derivatization expands functional applications:
- Ester/Amide Conjugates : Synthesized via Suzuki-Miyaura coupling or esterification, these derivatives improve membrane permeability for in vivo neuroprotection studies .
- Trimethylsilyl (TMS) Derivatives : Enhance GC-MS compatibility, with fragmentation patterns (e.g., m/z 384.69 for 3TMS-DOPAC) aiding structural confirmation .
Q. What factors contribute to inter-study variability in DOPAC measurements, and how can they be minimized?
Sources of variability and solutions include:
- Pre-Analytical Factors :
- Analytical Factors :
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZDZCDUFSOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074430 | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4 mg/mL | |
Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000082 [mmHg] | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
102-32-9, 60696-39-1 | |
Record name | DOPAC | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01702 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 60696-39-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROXYPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEX5N0R4N5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01702 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.